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Compound of Interest

(S)-alpha-(4-biphenylmethyl)-
Compound Name:

proline-HCI
CAS No.: 1217722-65-0
Cat. No.: B2416192

Get Quote

Advanced Peptidomimetic Scaffold for Drug
Discovery & Catalysis
Executive Summary

(S)-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-
inserted">

-(4-Biphenylmethyl)-proline

HCI (CAS: 1217722-65-0) is a specialized, non-proteinogenic amino acid derivative used
primarily in the development of proteolytically stable peptide therapeutics and as a high-
performance chiral organocatalyst.[1][2]

Distinguished by its quaternary

-carbon center and the bulky hydrophobic biphenyl side chain, this compound serves two
critical functions in medicinal chemistry:
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o Conformational Locking: It restricts peptide backbone flexibility, stabilizing bioactive

secondary structures (e.g.,

-helices,

-turns).[3]

» Hydrophobic Anchoring: The biphenyl moiety targets deep hydrophobic pockets (S1'

subsites) in enzymes such as metalloproteases and G-protein coupled receptors (GPCRS).

[3]

Part 1: Chemical Architecture & Physicochemical

Profile[4]

The structural uniqueness of this compound lies in the modification of the proline core at the

-position.[3] Unlike natural L-proline, which has a single hydrogen at the

-carbon, this derivative possesses a quaternary center substituted with a 4-biphenylmethyl

group.

Structural Specifications

Feature

Specification

Chemical Name

(S)-2-(4-biphenylmethyl)pyrrolidine-2-carboxylic
acid hydrochloride

CAS Number

1217722-65-0 (HCI salt)

Molecular Formula

Molecular Weight

317.81 g/mol

Stereochemistry

(S)-Enantiomer (Quaternary

-center)

Solubility

Soluble in MeOH, DMSO, Water (moderate);

Insoluble in non-polar organics (as salt)

Structure-Function Logic
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The following diagram illustrates how specific structural motifs translate into functional utility in
drug design.
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Figure 1: Mechanistic translation of structural features into pharmacological benefits.

Part 2: Mechanistic Applications in Drug Development
1. Peptidomimetics & Protease Stability

Peptides containing natural proline are susceptible to cleavage by prolyl endopeptidases.[3]
The introduction of the

-biphenylmethyl group creates severe steric hindrance around the amide bond.[3]

e Mechanism: The quaternary center prevents the approach of hydrolytic enzymes,
significantly extending the plasma half-life of peptide therapeutics.[3]

o Application: Used in the design of neuroprotective agents and neuropeptide analogues
where blood-brain barrier (BBB) penetration (aided by the lipophilic biphenyl group) and
metabolic stability are required.[3]
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2. Targeted Enzyme Inhibition (NEP/ACE)

The biphenyl-methyl moiety is a "privileged scaffold" for targeting the S1' hydrophobic pocket of
zinc-metalloproteases, such as Neutral Endopeptidase (NEP) and Angiotensin-Converting
Enzyme (ACE).

» Binding Mode: The biphenyl group displaces water from the hydrophobic pocket, providing a
substantial entropic gain in binding affinity.[3]

» Relevance: While structurally distinct from Sacubitril (which uses a

-amino acid scaffold), this proline derivative is explored in Next-Gen inhibitors requiring
rigidification to improve selectivity between NEP and ACE.

3. Asymmetric Organocatalysis

Beyond biology, the compound acts as a chiral catalyst for asymmetric aldol and Mannich
reactions.[3]

» Advantage: The bulky biphenyl group provides superior stereocontrol compared to standard
L-proline, effectively shielding one face of the reaction intermediate (enamine/iminium) to
induce high enantiomeric excess (ee).[3]

Part 3: Experimental Protocols

Protocol A: Incorporation into Peptides via Solid Phase
Synthesis (SPPS)

Due to the steric bulk of the

-substituent, standard coupling protocols often fail.[3] The following high-efficiency protocol is
recommended.

Reagents:
¢ Resin: Rink Amide or Wang Resin.[3]

e Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
3-oxid hexafluorophosphate) and HOAL.
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o Base: DIPEA (N,N-Diisopropylethylamine).[3]

Workflow:

o Resin Swelling: Swell resin in DMF for 30 min.

o Deprotection: Remove Fmoc group (if present on resin) using 20% Piperidine/DMF (

min).[3] Wash
with DMF.[3]

 Activation (Critical Step):
o Dissolve (S)-

-(4-Biphenylmethyl)-proline
HCI (2.5 eq) in minimal DMF.

o Add HATU (2.4 eq) and HOAt (2.4 eq).[3]
o Add DIPEA (5 eq) immediately before adding to resin.[3]

o Note: Pre-activation for 2-3 mins is permitted, but avoid longer to prevent racemization
(though less likely with quaternary centers).

e Coupling:
o Incubate with resin for 4-6 hours (double coupling recommended).[3]
o Temperature: elevated temperature (

) or microwave assistance (
, 5 min) significantly improves yield.[3]

¢ Monitoring: Use the Chloranil test (standard Kaiser test may be false-negative for secondary
amines).[3]
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Protocol B: Quality Control (HPLC Method)

To verify purity and check for diastereomers.[3]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

mm).[3]
» Mobile Phase A: Water + 0.1% TFA.[3]
» Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

e Gradient: 5% B to 95% B over 20 minutes.

o Detection: UV at 254 nm (strong absorption due to biphenyl).[3]
Part 4: Synthesis & Manufacturing Logic
The synthesis of

-substituted prolines is non-trivial and typically involves "Self-Reproduction of Chirality" or
phase-transfer catalysis.
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Figure 2: General synthetic route via Seebach's Self-Reproduction of Chirality principle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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